molecular formula C7H9NO2S B181093 3-(Methylsulfonyl)aniline CAS No. 35216-39-8

3-(Methylsulfonyl)aniline

Cat. No. B181093
M. Wt: 171.22 g/mol
InChI Key: MBNPJRQKQLLRIS-UHFFFAOYSA-N
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Patent
US05856273

Procedure details

(3-Nitro)phenyl methyl sulphone (prepared as described in Step 1 above) (5.396 g) reduced iron (7.5 g) and ammonium chloride (7.18 g) were mixed together in ethanol/water (2:1) (150 ml) and heated under reflux for 2 hours. The black solution was filtered through `Celite` and the pad washed with ethyl acetate. The solvents were removed under reduced pressure and the residue taken up in ethyl acetate/water. The organic layer was separated and the aqueous layer extracted with 3 further portions of ethyl acetate. The combined organic layers were washed with brine and the solvent removed under reduced pressure to give a dark orange oil (3.9275 g). This was chromatographed on silica gel using ethyl acetate-hexane (45:55 to 50:50) as eluant to give the title compound as an orange oil, yield 3.607 g.
Quantity
5.396 g
Type
reactant
Reaction Step One
[Compound]
Name
reduced iron
Quantity
7.5 g
Type
reactant
Reaction Step One
Quantity
7.18 g
Type
reactant
Reaction Step One
Name
ethanol water
Quantity
150 mL
Type
solvent
Reaction Step One
Name

Identifiers

REACTION_CXSMILES
[CH3:1][S:2]([C:5]1[CH:10]=[CH:9][CH:8]=[C:7]([N+:11]([O-])=O)[CH:6]=1)(=[O:4])=[O:3].[Cl-].[NH4+]>C(O)C.O>[CH3:1][S:2]([C:5]1[CH:10]=[CH:9][CH:8]=[C:7]([NH2:11])[CH:6]=1)(=[O:3])=[O:4] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
5.396 g
Type
reactant
Smiles
CS(=O)(=O)C1=CC(=CC=C1)[N+](=O)[O-]
Name
reduced iron
Quantity
7.5 g
Type
reactant
Smiles
Name
Quantity
7.18 g
Type
reactant
Smiles
[Cl-].[NH4+]
Name
ethanol water
Quantity
150 mL
Type
solvent
Smiles
C(C)O.O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 2 hours
Duration
2 h
FILTRATION
Type
FILTRATION
Details
The black solution was filtered through `Celite` and the pad
WASH
Type
WASH
Details
washed with ethyl acetate
CUSTOM
Type
CUSTOM
Details
The solvents were removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer extracted with 3 further portions of ethyl acetate
WASH
Type
WASH
Details
The combined organic layers were washed with brine
CUSTOM
Type
CUSTOM
Details
the solvent removed under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
CS(=O)(=O)C1=CC(=CC=C1)N
Measurements
Type Value Analysis
AMOUNT: MASS 3.9275 g
YIELD: CALCULATEDPERCENTYIELD 85.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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